molecular formula C8H11N3O4 B3330640 Ethyl 2-amino-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylate CAS No. 729608-50-8

Ethyl 2-amino-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylate

Cat. No.: B3330640
CAS No.: 729608-50-8
M. Wt: 213.19 g/mol
InChI Key: WBLCUCXNMOHTPO-UHFFFAOYSA-N
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Description

Ethyl 2-amino-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylate is a heterocyclic compound that belongs to the pyrimidine family. This compound is characterized by its unique structure, which includes an ethyl ester group, an amino group, a hydroxyl group, and a keto group. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylate typically involves the condensation of ethyl acetoacetate with urea under acidic or basic conditions. The reaction is usually carried out in the presence of a catalyst such as acetic acid or sodium ethoxide. The reaction mixture is heated to reflux, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The use of automated systems also ensures consistency and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of ethyl 2-amino-5-oxo-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylate.

    Reduction: Formation of ethyl 2-amino-5-hydroxy-1-methyl-6-hydroxy-1,6-dihydropyrimidine-4-carboxylate.

    Substitution: Formation of N-alkyl or N-acyl derivatives of the compound.

Scientific Research Applications

Ethyl 2-amino-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ethyl 2-amino-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis.

Comparison with Similar Compounds

Ethyl 2-amino-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylate can be compared with other similar compounds, such as:

    Ethyl 2-amino-4-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylate: Similar structure but with a different substitution pattern.

    Ethyl 2-amino-4-hydroxy-6-methylpyrimidine-5-carboxylate: Similar structure but with a hydroxyl group at a different position.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 2-amino-5-hydroxy-1-methyl-6-oxopyrimidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O4/c1-3-15-7(14)4-5(12)6(13)11(2)8(9)10-4/h12H,3H2,1-2H3,(H2,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBLCUCXNMOHTPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=O)N(C(=N1)N)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70724165
Record name Ethyl 2-amino-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70724165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

729608-50-8
Record name Ethyl 2-amino-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70724165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 2-amino-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylate
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Ethyl 2-amino-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylate
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Ethyl 2-amino-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylate
Reactant of Route 4
Ethyl 2-amino-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylate
Reactant of Route 5
Ethyl 2-amino-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylate
Reactant of Route 6
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Ethyl 2-amino-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylate

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